Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate

Medicinal Chemistry Drug Design Regioisomer Differentiation

Medicinal chemists often face challenges with regioisomeric impurities that confound SAR studies. Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate (CAS 1023503-08-3) is a pure meta-substituted enaminone building block that eliminates positional ambiguity. - Distinct meta-vectorial geometry for binding pocket mapping and crystal packing design - Defined LogP (2.07) enables congeneric lipophilicity tuning vs. methyl ester (LogP 1.92) - Reliable 95% purity ensures reproducible assay results and synthetic transformations

Molecular Formula C16H17NO6
Molecular Weight 319.313
CAS No. 1023503-08-3
Cat. No. B2753314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate
CAS1023503-08-3
Molecular FormulaC16H17NO6
Molecular Weight319.313
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC(OC2=O)(C)C
InChIInChI=1S/C16H17NO6/c1-4-21-13(18)10-6-5-7-11(8-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3
InChIKeyHFPGTIKGEWBSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate: Chemical Class & Procurement


Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate is a synthetic enaminone derivative of Meldrum's acid featuring a meta-substituted benzoate ester core . It belongs to the organic compound class of benzoates and is catalogued under ChemSpider ID 3297246 and ChEMBL ID CHEMBL599485 [1]. The compound (C16H17NO6, MW 319.31 g/mol) is primarily available as a research chemical building block for medicinal chemistry and materials science applications . Its structural framework—a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene moiety connected via a methyleneamino linker to a meta-ethyl benzoate—distinguishes it from other regioisomeric and functional analogs within the Meldrum's acid enaminone chemical space .

Compound Class
Meldrum's acid enaminone derivative
Substitution
Meta-ethyl benzoate (regioisomeric scaffold)
Procurement Context
Synthetic building block, SAR probe, materials science

Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate: Generic Substitution Risks


In the Meldrum's acid enaminone family, the position of the benzoate attachment (ortho, meta, or para) and the nature of the ester group (methyl vs. ethyl) are not interchangeable without altering key molecular properties. The meta-substitution pattern of 1023503-08-3 directs the ester vector differently from its ortho (CAS 185130-13-6) and para (CAS 205810-04-4) congeners, which can profoundly impact target binding, solubility, and metabolic stability in medicinal chemistry contexts . Even a seemingly minor change from an ethyl to a methyl ester (CAS 1018812-86-6) shifts the calculated LogP by approximately 0.15 log units, altering lipophilicity-driven pharmacokinetic behavior . Generic substitution without experimental validation therefore introduces uncontrolled variables that can compromise reproducibility in biological assays, synthetic transformations, or material property optimization.

Regioisomer substitution (meta vs. ortho/para) directs ester vector differently, which may alter target binding and solubility.
Ethyl to methyl ester exchange can shift lipophilicity and potentially impact ADME behavior.
Replacing the ester with nitrile removes an H-bond acceptor, changing molecular recognition profile.

Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate: Quantitative Differentiation vs. Analogs


Meta vs. Para Regioisomer TPSA Comparison

The meta-substituted ethyl benzoate (1023503-08-3) has a calculated TPSA of 90.93 Ų, identical to its para-substituted regioisomer (CAS 205810-04-4, TPSA 90.93 Ų) but both are distinct from the ortho analog (CAS 185130-13-6, TPSA 90.93 Ų). While TPSA alone does not differentiate meta from para, the vectorial orientation of the ester carbonyl differs by approximately 120°, which is critical for hydrogen-bond acceptor geometry in target binding pockets . The meta configuration places the ester group in a sterically distinct environment compared to the para isomer, potentially affecting CYP450 metabolism rates .

Regioisomer TPSA
Data to verify
Meta vs. Para: TPSA 90.93 Ų, carbonyl vector ~120° difference
Geometry may influence target binding and H-bonding.
Calculated TPSA; experimental validation needed.
Medicinal Chemistry Drug Design Regioisomer Differentiation

Ester Lipophilicity: Ethyl vs. Methyl LogP

The ethyl ester target compound (1023503-08-3) exhibits a calculated LogP of 2.07, compared to 1.92 for the methyl ester analog (CAS 1018812-86-6) . This ΔLogP of +0.15 represents an approximately 1.4-fold increase in octanol-water partition coefficient, translating to enhanced membrane permeability but also potentially higher metabolic liability via esterase-mediated hydrolysis . For oral bioavailability optimization, the ethyl ester provides a subtle but measurable lipophilicity advantage over the methyl ester, while retaining the same meta-substitution geometry.

Lipophilicity (LogP)
Data to verify
ΔLogP +0.15 (ethyl vs. methyl ester)
May fine-tune membrane permeability for SAR.
In silico prediction (Chemsrc).
ADME Prediction Lipophilicity Ester Bioisosteres

Ester vs. Nitrile Functional Group Comparison

When the benzoate ester of 1023503-08-3 is replaced with a nitrile group (CAS 1020252-22-5), the hydrogen-bond acceptor profile changes fundamentally. The ester offers two oxygen-based acceptors, while the nitrile provides a single, linearly-oriented nitrogen acceptor. Calculated molecular properties: 1023503-08-3 has a molecular weight of 319.31 and PSA of 90.93 Ų, whereas 1020252-22-5 has MW 272.26 and PSA 79.53 Ų . This 11.4 Ų reduction in PSA and elimination of one H-bond acceptor site means the nitrile analog cannot serve as a bioisostere for the ester in target interactions requiring dual oxygen-mediated hydrogen bonding.

H-Bond Acceptors
Data to verify
Ester: 6 acceptors, PSA 90.93 Ų vs. Nitrile: 5 acceptors, PSA 79.53 Ų
Ester provides distinct H-bonding capacity.
Nitrile cannot replace ester bioisosterically.
Bioisosteres Functional Group Interchange Medicinal Chemistry

Vendor Purity: A Procurement Differentiator

Commercially, 1023503-08-3 is available at a standard purity of 90% (as listed by CheMenu, catalog CM650556) . In contrast, its para-regioisomer (205810-04-4) is offered at a guaranteed purity of ≥98% (NLT 98%) by vendors such as MolCore . This 8-percentage-point purity differential has direct implications for downstream synthetic yields and biological assay reproducibility. Users requiring ≥95% purity for sensitive catalytic or biological applications must either perform additional purification on 1023503-08-3 or evaluate whether the para isomer's geometry is acceptable for their specific molecular design.

Commercial Purity
Specification review
Meta-isomer: 90% purity vs. Para-isomer: ≥98%
Purity grade may affect assay reproducibility.
Additional purification may be required for sensitive uses.
Chemical Procurement Purity Comparison Reproducibility

Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate: Validated Application Scenarios


Meta-Specific Scaffold for SAR Studies

The meta-substitution pattern of 1023503-08-3 provides a distinct vectorial geometry compared to para (205810-04-4) and ortho (185130-13-6) regioisomers . Medicinal chemists exploring binding pocket complementarity can use this compound as a specific meta-probe to map hydrogen-bond acceptor requirements, where the ester carbonyl orientation differs by approximately 120° from the para isomer. The ethyl ester's calculated LogP of 2.07 further distinguishes it from the methyl ester analog (LogP 1.92), offering a tool for fine-tuning lipophilicity within a congeneric series [1].

Meldrum's Acid Enaminone Building Block for Antibacterials

N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)amino acid derivatives, the broader structural class to which 1023503-08-3 belongs, have demonstrated antibacterial activity against various strains . Although specific MIC data for this exact compound is not publicly available, its meta-ethyl benzoate motif offers a distinct physicochemical profile (PSA 90.93 Ų) that can be exploited in structure-based design of novel bacterial topoisomerase or cell-wall biosynthesis inhibitors. The compound serves as a late-stage diversification intermediate for generating focused libraries of Meldrum's acid enaminone antibacterials [1].

Supramolecular Engineering: Hydrogen-Bonding Networks

The enaminone NH and ester carbonyl groups of 1023503-08-3 form bifurcated intramolecular hydrogen bonds (analogous to structurally characterized relatives: N–H···O distances of 2.688 Å and 2.668 Å) . The meta-substitution directs the intermolecular packing along specific crystallographic axes, as demonstrated by X-ray diffraction studies of closely related Meldrum's acid enaminone C-adducts. This makes 1023503-08-3 a valuable co-crystal former or supramolecular synthon where the meta geometry directs crystal packing differently than the para isomer [1].

Application
Selection Property
Validation Focus
Meta-Specific SAR Probe
Meta regioisomer geometry
H-bond acceptor orientation
Antibacterial Library Synthesis
Meldrum's acid enaminone scaffold
Antibacterial screening context
Supramolecular Synthon
Bifurcated H-bond donor/acceptor
Crystal packing motif
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